molecular formula C5H9ClO3 B121824 Ethyl 3-chloro-2-hydroxypropanoate CAS No. 40149-32-4

Ethyl 3-chloro-2-hydroxypropanoate

Cat. No.: B121824
CAS No.: 40149-32-4
M. Wt: 152.57 g/mol
InChI Key: AYXGLGKNUAYZPX-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-hydroxypropanoate is an organic compound belonging to the class of alpha-hydroxy acids and derivatives. It is characterized by its molecular formula C5H9ClO3 and a molecular weight of 152.58 g/mol . This compound is widely used in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-2-hydroxypropanoate can be synthesized through several methods. One common method involves the reaction of ethyl chloroacetate with sodium hydroxide, followed by the addition of hydrochloric acid to yield the desired product . The reaction conditions typically include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions, such as pH and temperature, to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-2-hydroxypropanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form this compound derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-chloro-2-hydroxypropanoate is utilized in numerous scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-hydroxypropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The hydroxyl and chloro groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

    Ethyl 2-hydroxypropanoate: Similar in structure but lacks the chlorine atom.

    2-hydroxypropanoic acid:

Uniqueness: Ethyl 3-chloro-2-hydroxypropanoate is unique due to the presence of both hydroxyl and chloro groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

ethyl 3-chloro-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-2-9-5(8)4(7)3-6/h4,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXGLGKNUAYZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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